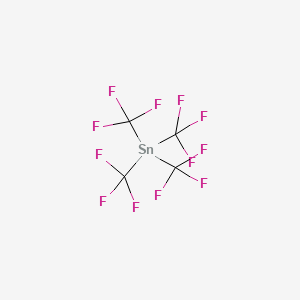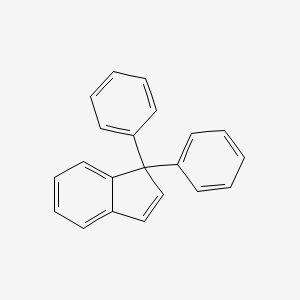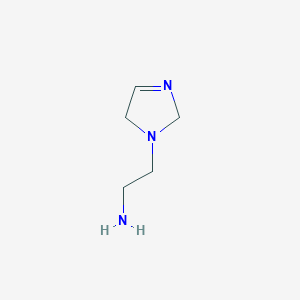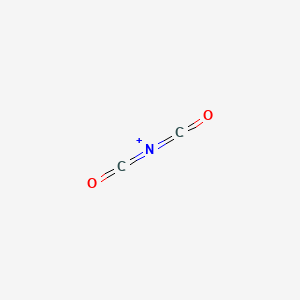![molecular formula C5H9N5OS B14670078 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol CAS No. 41817-87-2](/img/structure/B14670078.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol is a chemical compound with the molecular formula C5H10N4OS It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure
準備方法
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in cancer therapy.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the target enzymes and the biological context.
類似化合物との比較
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of the sulfanyl group, which affects its chemical properties and applications.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: The presence of a methyl group on the phenyl ring further modifies its properties.
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxyethanol: This compound has an ethoxy group instead of the sulfanyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
41817-87-2 |
|---|---|
分子式 |
C5H9N5OS |
分子量 |
187.23 g/mol |
IUPAC名 |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C5H9N5OS/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
InChIキー |
JWFPOAQPCRIGMH-UHFFFAOYSA-N |
正規SMILES |
C(CSC1=NC(=NC(=N1)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)

![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)



![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)

![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
